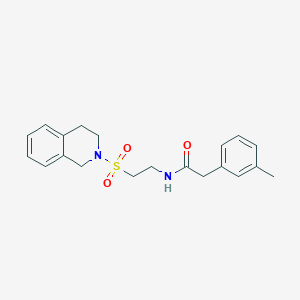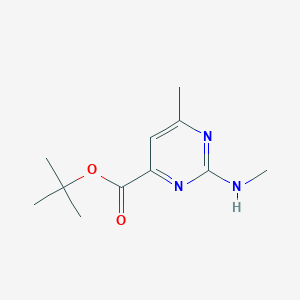
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C11H11BrN4OS and its molecular weight is 327.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis of related azetidine and triazole derivatives, demonstrating the chemical versatility and potential for structural modification of such compounds. For instance, a study on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds showcases the efficiency and practicality of creating azetidinones and thiazolidinones with potential pharmacological activities (Mistry & Desai, 2006). Similarly, the development of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring indicates the compound's role in generating clinically relevant drugs such as Rizatriptan and Ribavirin, highlighting the structural diversity achievable with the core motif of 1,2,4-triazoles (Prasad et al., 2021).
Potential Biological Activities
The research also delves into the potential biological activities of compounds related to "(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(4-bromothiophen-2-yl)methanone". For instance, novel azetidinone analogues have been synthesized and evaluated for their anti-tubercular activity, demonstrating the compound's relevance in developing new therapeutic agents (Thomas, George, & Harindran, 2014). Additionally, the synthesis and evaluation of aziridine-1,2,3-triazole hybrid derivatives for anticancer activity showcase the potential of these compounds in cancer therapy, with some derivatives exhibiting high efficacy against leukemia and hepatoma cells (Dong, Wu, & Gao, 2017).
Análisis Bioquímico
Biochemical Properties
Compounds containing triazole and thiophene rings have been reported to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure and functional groups of the compound.
Cellular Effects
Similar compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c12-9-1-10(18-5-9)11(17)15-2-8(3-15)4-16-7-13-6-14-16/h1,5-8H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOJCQTULMWTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B2887337.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2887340.png)
![7-((2-ethoxybenzyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887341.png)





![3-[[1-(4-Methylphenyl)-5-methyl-1H-1,2,3-triazole-4-ylcarbonyl]amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B2887353.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2887354.png)
![1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2887356.png)

